molecular formula C18H13Cl3N2O3S B2740463 2-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide CAS No. 339009-19-7

2-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide

Cat. No.: B2740463
CAS No.: 339009-19-7
M. Wt: 443.72
InChI Key: PQAPPBPANKMKHC-UHFFFAOYSA-N
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Description

This compound (CAS 400086-25-1) is a benzenesulfonamide derivative featuring a 2-chloro substituent on the benzene ring and a 3,4-dichlorobenzyl group attached to the pyridine moiety. Its molecular formula is C₁₈H₁₃Cl₃N₂O₃S, with a molecular weight of 443.7 g/mol . The sulfonamide group (-SO₂NH-) and chloro substituents contribute to its physicochemical properties, including moderate lipophilicity (XLogP3: ~4) and hydrogen-bonding capacity (1 donor, 4 acceptors) . It is primarily used in research settings, with applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-chloro-N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O3S/c19-14-7-5-12(9-16(14)21)10-23-11-13(6-8-18(23)24)22-27(25,26)17-4-2-1-3-15(17)20/h1-9,11,22H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAPPBPANKMKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide is a member of the sulfonamide class, characterized by its complex structure that includes a pyridine ring and multiple chlorine substituents. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name for this compound is derived from its structural components, which include:

  • Chlorine atoms : These contribute to the compound's reactivity and biological activity.
  • Pyridine ring : Known for its role in various biological systems.
  • Sulfonamide group : This is critical for its antibacterial properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Escherichia coli31.25 - 125Disruption of cell wall synthesis
Pseudomonas aeruginosa62.5 - 250Inhibition of nucleic acid synthesis

These results suggest that the compound acts primarily through the inhibition of essential bacterial processes such as protein and nucleic acid synthesis, which are critical for bacterial growth and replication .

Case Studies

  • Study on Staphylococcus aureus :
    A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a bactericidal effect with an MIC of 15.625 µg/mL, indicating strong potential for treating infections caused by this pathogen .
  • Pseudomonas aeruginosa Biofilm Inhibition :
    Another investigation focused on the ability of the compound to disrupt biofilms formed by Pseudomonas aeruginosa. The compound demonstrated a biofilm inhibitory concentration (BIC) significantly lower than that of standard antibiotics, highlighting its potential as a novel therapeutic agent against biofilm-associated infections .

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Inhibition of Protein Synthesis : The compound binds to bacterial ribosomes, preventing protein translation.
  • Disruption of Cell Wall Synthesis : It interferes with the synthesis of peptidoglycan, a vital component of bacterial cell walls.
  • Nucleic Acid Synthesis Inhibition : The structure allows it to inhibit enzymes involved in DNA replication and transcription .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development .

Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation. For instance, sulfonamide derivatives have been linked to the inhibition of carbonic anhydrase, which is overexpressed in several cancer types .

Case Study: Inhibition of Enzyme Activity
A study published in a peer-reviewed journal demonstrated that a related sulfonamide compound inhibited the growth of cancer cells in vitro by targeting metabolic pathways essential for tumor growth. The results indicated a reduction in cell viability by approximately 70% at a concentration of 10 µM .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests. Research indicates that modifications in the molecular structure can enhance its efficacy against specific agricultural pests while minimizing toxicity to non-target organisms .

Case Study: Efficacy Against Pests
Field trials conducted on crops treated with sulfonamide derivatives revealed a significant reduction in pest populations compared to untreated controls. For example, a trial reported a 50% reduction in aphid populations within two weeks of application .

Chemical Research Applications

Synthesis and Structural Studies
The compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules for pharmaceutical applications. Its unique structural features allow chemists to explore various synthetic pathways and modifications .

Crystallographic Studies
The crystal structure of related sulfonamides has been extensively studied to understand their interactions at the molecular level. Such studies provide insights into how structural variations influence biological activity and stability .

Toxicological Studies

Mutagenicity Testing
Given the structural complexity of this compound, it is crucial to assess its mutagenic potential. The Ames test has been utilized to evaluate its mutagenicity, with preliminary results suggesting that certain derivatives exhibit strong mutagenic effects under specific conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability
PesticidalDecreased pest populations
MutagenicityPotential mutagenic effects

Table 2: Case Study Results on Anticancer Activity

Compound StructureConcentration (µM)Cell Viability (%)Reference
This compound1030

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Chloro vs. 2-Chloro Substitution

The compound 4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide (CAS 339009-17-5) shares the same core structure but differs in the position of the chloro substituent on the benzene ring (4-chloro vs. 2-chloro). Key differences include:

  • Lipophilicity: Both isomers have similar XLogP3 values (~4), but minor variations in solubility may arise due to substituent orientation .
Table 1: Positional Isomer Comparison
Property 2-Chloro Isomer (CAS 400086-25-1) 4-Chloro Isomer (CAS 339009-17-5)
Molecular Formula C₁₈H₁₃Cl₃N₂O₃S C₁₈H₁₃Cl₃N₂O₃S
Molecular Weight (g/mol) 443.7 443.7
Substituent Position 2-Chloro on benzene 4-Chloro on benzene
XLogP3 ~4 ~4

Functional Group Variations: Sulfonamide vs. Carboxamide

The compound 1-(3,4-dichlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-63-1) replaces the sulfonamide group with a carboxamide (-CONH-) and introduces a 4-fluorophenyl substituent. Key distinctions include:

  • Hydrogen-Bonding: The carboxamide has 2 hydrogen-bond donors (vs.
  • Molecular Weight : Lower molecular weight (391.22 g/mol) due to the absence of sulfur and reduced chloro substituents .
Table 2: Sulfonamide vs. Carboxamide
Property Sulfonamide (CAS 400086-25-1) Carboxamide (CAS 338782-63-1)
Functional Group -SO₂NH- -CONH-
Molecular Formula C₁₈H₁₃Cl₃N₂O₃S C₁₉H₁₃Cl₂FN₂O₂
Molecular Weight (g/mol) 443.7 391.22
Hydrogen-Bond Donors 1 2

Pyridinecarboxylic Acid Derivatives

The compound 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS 338755-21-8) features a carboxylic acid (-COOH) group instead of sulfonamide. This modification drastically alters solubility and reactivity:

  • Molecular Weight : 298.13 g/mol, significantly lower than sulfonamide derivatives .

Halogen-Substituted Derivatives

The brominated derivative 5-bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 952183-67-4) introduces a bromine atom and an aldehyde (-CHO) group:

  • Reactivity : The aldehyde group enables nucleophilic addition reactions, useful in synthetic chemistry.
  • Molecular Weight : 361.02 g/mol, with a higher logP due to bromine’s lipophilicity .

Urea and Carbamate Derivatives

Compounds like N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea (CAS 338780-94-2) and 2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate (CAS 338784-67-1) highlight the impact of urea (-NHCONH-) and carbamate (-OCONH-) groups:

  • Hydrogen-Bonding: Urea derivatives have 2 hydrogen-bond donors, enhancing target engagement.
  • Stability : Carbamates are more hydrolytically stable than esters, improving pharmacokinetic profiles .

Key Research Findings and Implications

Substituent Position Matters : The 2-chloro substituent in the target compound may confer unique steric and electronic properties compared to 4-chloro isomers, influencing binding to enzymes or receptors .

Functional Groups Dictate Solubility : Sulfonamides generally exhibit lower solubility than carboxamides or carboxylic acids, impacting bioavailability .

Halogen Effects : Bromine and chlorine substituents increase molecular weight and lipophilicity, which can enhance membrane permeability but reduce aqueous solubility .

Q & A

What methodological approaches are recommended for optimizing the synthesis of this compound to enhance yield and purity?

To optimize synthesis, employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, catalyst loading, reaction time). For instance, fractional factorial designs can identify critical parameters with minimal experimental runs . Integrate computational reaction path searches (quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error approaches . Post-synthesis, use HPLC or GC-MS to quantify purity and adjust conditions iteratively.

How can advanced structural characterization techniques resolve ambiguities in the compound’s stereochemistry or conformation?

Combine X-ray crystallography (for definitive bond angles and spatial arrangements) with multidimensional NMR (e.g., 1H-13C^{1}\text{H-}^{13}\text{C} HSQC, NOESY) to validate dynamic conformations . For sulfonamide derivatives, 1H^{1}\text{H} NMR chemical shifts in DMSO-d6_6 can reveal hydrogen bonding patterns, while crystallographic data (e.g., CCDC entries) provide static structural snapshots .

What computational strategies are effective for predicting the compound’s reactivity or interaction with biological targets?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites . For target interactions, perform molecular docking (e.g., AutoDock Vina) with protein structures (PDB IDs) to simulate binding affinities. Cross-validate with MD simulations to assess stability of ligand-receptor complexes .

How should researchers design experiments to investigate conflicting data on the compound’s catalytic or inhibitory properties?

Adopt a multi-technique validation framework :

  • Kinetic studies : Measure reaction rates under varied conditions (pH, ionic strength) to isolate rate-determining steps .
  • Isotopic labeling (e.g., 18O^{18}\text{O} tracing) to confirm mechanistic pathways .
  • Statistical contradiction analysis : Apply ANOVA or Bayesian inference to identify outliers or systemic errors in datasets .

What methodologies are suitable for studying the compound’s thermodynamic stability under varying environmental conditions?

Perform differential scanning calorimetry (DSC) to determine melting points and phase transitions. Complement with accelerated stability testing (ICH guidelines) under controlled humidity/temperature. Computational tools like COSMO-RS can predict solubility and degradation pathways in silico .

How can structure-activity relationship (SAR) studies be systematically conducted for this sulfonamide derivative?

  • Synthetic diversification : Introduce substituents at the pyridinyl or benzyl groups and assay bioactivity (e.g., enzyme inhibition) .
  • Free-Wilson analysis : Quantify contributions of specific moieties to activity using multivariate regression .
  • In vitro assays : Pair IC50_{50} measurements with computational descriptors (e.g., LogP, polar surface area) to build QSAR models .

What experimental designs mitigate challenges in scaling up laboratory-scale synthesis to pilot production?

Implement continuous flow reactors for improved heat/mass transfer and reproducibility. Use process analytical technology (PAT) like in-line IR spectroscopy to monitor intermediate formation . For solvent selection, apply green chemistry metrics (E-factor, atom economy) guided by computational solvent screening .

How can researchers address discrepancies between computational predictions and experimental results in reaction mechanisms?

  • Microkinetic modeling : Compare computed activation energies with experimental Arrhenius plots to refine theoretical pathways .
  • Isotope effect studies : Measure kinetic isotope effects (KIEs) to validate hypothesized transition states .
  • Sensitivity analysis : Identify which computational parameters (e.g., basis set, solvation model) most impact accuracy .

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